molecular formula C25H19N5O4S B2924605 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 536716-82-2

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2924605
CAS No.: 536716-82-2
M. Wt: 485.52
InChI Key: BPPKHIIUKXSNQA-UHFFFAOYSA-N
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Description

2-((3-(4-Nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide is a pyrimidoindole derivative characterized by a thioether-linked acetamide side chain and a 4-nitrophenyl substituent at position 3 of the pyrimido[5,4-b]indole core. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets compared to other substituents . The p-tolyl acetamide moiety likely contributes to metabolic stability and membrane permeability .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O4S/c1-15-6-8-16(9-7-15)26-21(31)14-35-25-28-22-19-4-2-3-5-20(19)27-23(22)24(32)29(25)17-10-12-18(13-11-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPKHIIUKXSNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide , with the molecular formula C25H19N5O4SC_{25}H_{19}N_{5}O_{4}S and a molecular weight of 485.52 g/mol, is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring fused with an indole moiety and a nitrophenyl group. Its structural characteristics are crucial for its biological activity.

PropertyValue
Molecular FormulaC25H19N5O4S
Molecular Weight485.52 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have been shown to possess activity against various bacterial strains. A study highlighted that certain pyrimidine derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus . The presence of the nitro group in the phenyl ring may enhance this activity by increasing electron affinity and facilitating interactions with microbial targets.

Anticancer Effects

The anticancer potential of related compounds has been explored extensively. A review noted that various pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines, including HeLa cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of signaling pathways such as MAPK .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Research suggests that modifications to the thiol and acetamide groups can significantly influence potency. For instance, substituents at specific positions on the pyrimidine or indole rings may enhance binding affinity to biological targets or improve solubility .

Case Studies

  • Antimicrobial Study : A recent investigation into structurally similar compounds revealed that modifications in the thiol group enhanced antibacterial activity against Bacillus subtilis with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics .

Comparison with Similar Compounds

Antiproliferative Activity

While direct data for the target compound are unavailable, structurally related imidazole derivatives (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide) show IC50 values of ~15.67 µg/mL against C6 glioma cells, highlighting the significance of the thioacetamide linker and aromatic substituents . The 4-nitrophenyl group in the target compound may enhance cytotoxicity via improved target engagement compared to non-electron-withdrawing groups.

TLR4 Selectivity

Pyrimido[5,4-b]indoles with cyclohexyl (compound 1 ) or tert-butyl (compound 32 ) side chains exhibit selective TLR4 binding, suggesting that bulky, hydrophobic groups optimize receptor interactions . The p-tolyl group in the target compound, being less bulky than cyclohexyl, may reduce TLR4 affinity but improve solubility.

Key SAR Trends:

Thioether vs. Sulfone/Sulfoxide : Oxidation of the thioether to sulfone (compound 2 ) or sulfoxide (compound 3 ) reduces activity, emphasizing the necessity of the thioether linkage for TLR4 binding .

3-Substituent : Electron-withdrawing groups (e.g., 4-nitrophenyl) may enhance bioactivity compared to electron-donating groups (e.g., methoxy in compound 14 ) .

Side Chain Flexibility : Linear alkyl chains (e.g., dodecyl in compound 50 ) improve lipophilicity but may reduce target specificity, whereas aromatic groups (e.g., naphthyl in compound 18 ) balance potency and selectivity .

Physicochemical and Spectroscopic Properties

The target compound’s NMR and HRMS profiles are expected to align with analogs such as N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42) , which exhibits characteristic peaks at δ 8.24 (1H, d), 7.79 (1H, d), and 165.7 ppm (carbonyl) in NMR, along with HRMS matching calculated values . The 4-nitrophenyl group would introduce distinct deshielding effects in $^1H$ NMR and downfield shifts in $^13C$ NMR compared to phenyl analogs.

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound requires careful optimization of reaction parameters such as solvent choice, temperature, and stoichiometric ratios. For example, in analogous pyrimidoindole derivatives, yields up to 72% have been achieved using stepwise condensation and cyclization reactions under reflux conditions . Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error approaches by identifying critical variables (e.g., catalyst loading, pH) that impact purity and yield . Monitoring intermediate stability via thin-layer chromatography (TLC) or HPLC during synthesis is recommended to avoid side reactions like oxidation or tautomerization.

How can NMR and X-ray crystallography resolve tautomeric equilibria in this compound?

Methodological Answer:
The compound’s thioacetamide and pyrimidoindole moieties may exhibit tautomerism (e.g., amine-imine equilibria). High-resolution ¹H NMR can detect tautomeric forms through characteristic shifts: for example, NH protons in amine/imine forms appear as broad singlets or multiplets between δ 10.10–13.30 ppm . Dynamic NMR at variable temperatures can quantify tautomer ratios via coalescence phenomena. Single-crystal X-ray diffraction provides definitive structural assignments by resolving bond lengths and angles, as demonstrated in related pyrimido[5,4-b]indole derivatives .

Advanced Research Questions

Which quantum chemical methods predict electronic properties and reactivity for this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) is suitable for calculating frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge distributions to predict reactivity sites . Solvent effects can be modeled using the Polarizable Continuum Model (PCM). For non-covalent interactions (e.g., hydrogen bonding in tautomers), post-Hartree-Fock methods like MP2 or CCSD(T) may improve accuracy . Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) can simulate transition states and activation energies for mechanistic studies.

How can researchers address discrepancies between experimental and computational stability/reactivity data?

Methodological Answer:
Discrepancies often arise from approximations in computational models (e.g., neglecting solvent dynamics or relativistic effects). To resolve this:

  • Validate computational results with experimental techniques like Differential Scanning Calorimetry (DSC) for thermal stability or cyclic voltammetry for redox behavior.
  • Apply multi-reference methods (e.g., CASSCF) for systems with strong electron correlation.
  • Integrate machine learning to refine computational parameters using experimental datasets, as proposed in reaction design frameworks .

What strategies mitigate challenges in isolating this compound due to tautomeric polymorphism?

Methodological Answer:
Tautomeric polymorphism can complicate crystallization. Strategies include:

  • Solvent Screening : Use solvents with low polarity (e.g., dichloromethane) to stabilize dominant tautomers.
  • Additive-Driven Crystallization : Introduce co-crystallizing agents (e.g., carboxylic acids) to lock specific tautomeric forms via hydrogen bonding .
  • Chromatographic Separation : Employ reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to resolve tautomers based on hydrophobicity differences .

How does the nitro group at the 4-position of the phenyl ring influence bioactivity?

Methodological Answer:
The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with substituent variations (e.g., -Cl, -OCH₃) and testing inhibitory activity. Molecular docking (e.g., AutoDock Vina) paired with MD simulations (e.g., GROMACS) can model binding modes and affinity trends .

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